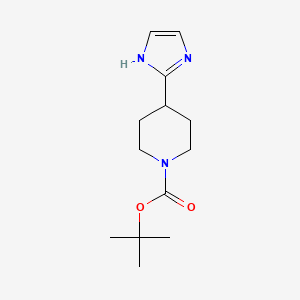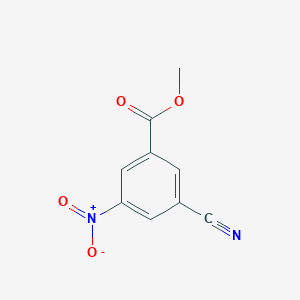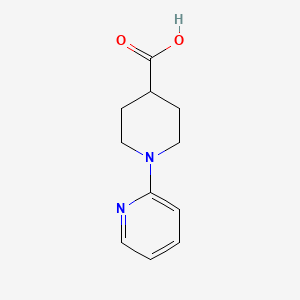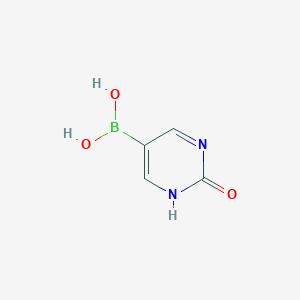
tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group
Applications De Recherche Scientifique
Chemistry:
Building Block: tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is being explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry:
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. This compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby modulating their activity. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, the imidazole ring can bind to receptors or enzymes involved in signaling pathways, altering their activity and downstream effects. This compound can also impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have been observed, where the compound exhibits different effects at varying concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The imidazole ring can participate in redox reactions and coordinate with metal ions, affecting the activity of enzymes involved in metabolic pathways. This compound can also influence the levels of specific metabolites by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The imidazole ring can bind to transport proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its interactions with binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its activity. The imidazole ring can interact with targeting signals, directing the compound to specific locations within the cell. Additionally, post-translational modifications can influence its localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment to Piperidine: The imidazole ring is then attached to a piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring.
tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate: This compound contains a chloro-substituted imidazole ring.
Uniqueness: tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and drug development .
Propriétés
IUPAC Name |
tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVUXYKFFKIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591212 | |
| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-96-7 | |
| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)




![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)





![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)

